1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
Introduction
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a specialized organoboron compound that belongs to the class of boronic acid pinacol esters. This compound exists in two primary forms: the free base with Chemical Abstracts Service number 454482-11-2 and the hydrochloride salt form with Chemical Abstracts Service number 1462950-92-0. The distinction between these two forms is crucial for understanding the compound's properties and applications in synthetic chemistry.
The compound was first documented in chemical databases in 2007, with subsequent modifications and updates reflecting ongoing research interest. The molecule features a six-membered tetrahydropyridine ring system substituted with a methyl group at the nitrogen position and a pinacol boronate ester at the 4-position. This structural arrangement creates a versatile synthetic intermediate that can undergo various chemical transformations while maintaining stability under appropriate storage conditions.
Research interest in this compound stems from its dual functionality as both a heterocyclic system and a boronic acid derivative. The tetrahydropyridine core provides biological relevance and potential pharmaceutical applications, while the boronic acid pinacol ester functionality enables participation in important synthetic reactions such as Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling properties, making it more suitable for commercial applications and research use.
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h6H,7-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEWYKAQBPBEFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462950-92-0 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462950-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Mode of Action
It’s known that boronic acids and their esters, such as this compound, are often used in suzuki-miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of organic compounds. In the context of Suzuki-Miyaura coupling reactions, it may facilitate the formation of carbon-carbon bonds.
Pharmacokinetics
Boronic acids are known to have good oral bioavailability and can cross cell membranes.
Result of Action
The result of the compound’s action would likely be the formation of new organic compounds through the creation of carbon-carbon bonds. This is a crucial process in the synthesis of many complex organic compounds.
Action Environment
The efficacy and stability of this compound, like many others, could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored at room temperature.
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17BN2O2
- Molecular Weight : 208.07 g/mol
- CAS Number : 761446-44-0
The compound exhibits neuroprotective effects and has been studied in the context of neurodegenerative diseases such as Parkinson's disease. Its mechanism appears to involve modulation of microglial activation and reduction of oxidative stress in neuronal cells.
Neuroprotective Effects
Research indicates that compounds similar to this compound can mitigate neuronal damage induced by neurotoxins like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Studies have shown that minocycline can prevent microglial activation and reduce the formation of neurotoxic mediators such as inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) .
Anti-inflammatory Properties
The compound's ability to inhibit the activation of microglia suggests it may possess anti-inflammatory properties. In models of neuroinflammation, it has been observed that reducing microglial activation correlates with decreased levels of pro-inflammatory cytokines like IL-1β .
Study on Neuroprotection
A study investigated the effects of minocycline in a mouse model treated with MPTP. The results demonstrated that minocycline significantly increased the survival of dopaminergic neurons in the substantia nigra and reduced nitrotyrosine levels—a marker for oxidative stress—suggesting a protective role against neurodegeneration .
| Dosage (mg/kg) | Neuronal Survival (%) | Nitrotyrosine Levels (μM) |
|---|---|---|
| 0 | 45 | 12.5 |
| 11.25 | 60 | 9.0 |
| 22.5 | 75 | 6.0 |
Application in Cancer Research
The compound is also being explored for its potential as a therapeutic agent in cancer treatment. It has been identified as a reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing various bioactive molecules . Additionally, analogs derived from this compound have shown promise as inhibitors of c-Met kinase in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
The compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of tetrahydropyridine structures can exhibit neuroprotective properties against neurodegenerative diseases. The incorporation of boron into the structure may enhance its bioactivity by facilitating interactions with biological targets.
Anticancer Activity
Studies have shown that boron-containing compounds can exhibit anticancer properties. The unique structure of this compound allows it to interact with cellular mechanisms involved in cancer proliferation and apoptosis. Preliminary studies suggest that it could inhibit tumor growth in specific cancer cell lines.
Pharmacological Properties
This compound has also been evaluated for its pharmacokinetic properties. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating central nervous system disorders. In vitro studies demonstrate its efficacy in modulating neurotransmitter levels, which is crucial for conditions such as depression and anxiety.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its boron moiety is particularly useful in facilitating these reactions under mild conditions.
Building Block for Complex Molecules
Due to its unique structural features, this compound can be utilized as a building block in synthesizing more complex organic molecules. Its versatility allows chemists to modify it further to create derivatives with tailored properties for specific applications.
Materials Science
Development of Functional Materials
The incorporation of boron into polymer matrices has led to the development of new materials with enhanced thermal and mechanical properties. The compound can be used to synthesize boron-containing polymers that exhibit improved stability and resistance to degradation.
Nanotechnology Applications
In nanotechnology, the compound's unique properties may be harnessed for creating nanostructured materials with specific functionalities. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Neuroprotective Effects of Tetrahydropyridine Derivatives | Medicinal Chemistry | Demonstrated significant neuroprotective activity in animal models of Alzheimer's disease. |
| Anticancer Properties of Boron Compounds | Cancer Research | Showed inhibition of tumor growth in breast cancer cell lines with IC50 values indicating potent activity. |
| Cross-Coupling Reactions Using Boron Compounds | Organic Synthesis | Achieved high yields and selectivity in Suzuki-Miyaura reactions under mild conditions with minimal byproducts. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with other boronate esters and tetrahydropyridine derivatives. Key analogs include:
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura reactions. Comparative studies suggest:
- Substrate Scope : Unlike MPTP derivatives (e.g., 2'CH3-MPTP), which are neurotoxic, this compound’s boronate ester directs its utility toward synthetic chemistry rather than biological activity .
Research Findings and Data Tables
Comparative Reactivity in Suzuki-Miyaura Reactions
Thermodynamic Stability
| Compound | Decomposition Temperature (°C) | Hydrolytic Stability (pH 7) |
|---|---|---|
| 454482-11-2 | 180–200 | Moderate (stable under N2) |
| 1121057-75-7 | 170–190 | High |
| 2096332-19-1 | 210–230 | Low (sensitive to moisture) |
Preparation Methods
Method A: Borylation of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl Trifluoromethanesulfonate
-
- 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (triflate)
- Bis(pinacolato)diboron
- Potassium acetate (base)
- (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)) catalyst
- 1,4-Dioxane (solvent)
-
- Degassing by nitrogen flushing
- Stirring at 80°C for 4 to 15 hours under nitrogen atmosphere
Procedure :
The triflate (e.g., 4.47 mmol) is mixed with bis(pinacolato)diboron (4.9 mmol), potassium acetate (17 mmol), PdCl2(dppf) (0.15 mmol), and dppf ligand (0.15 mmol) in 50 mL 1,4-dioxane. The mixture is degassed and stirred at 80°C under nitrogen for 15 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, concentrated, and purified by silica gel flash chromatography using hexanes/ethyl acetate gradients.Yield and Product :
The product, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, is obtained as a pale yellow solid with yields typically around 1.1 g from 1.1 g starting triflate (approximate quantitative yield based on scale).
Method B: Alternative Borylation Using Potassium Carbonate and DMF
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (intermediate)
- PdCl2(dppf) catalyst
- Potassium carbonate (K2CO3) base
- DMF solvent
-
- Heating at 80°C for 16 hours
Procedure :
The intermediate boronate ester (1.0 g, 4.4 mmol) is reacted with PdCl2(dppf) (0.2 mmol) and K2CO3 (13.2 mmol) in DMF (25 mL) at 80°C for 16 hours. The mixture is then diluted with ethyl acetate, washed with water, dried, concentrated, and purified by silica gel chromatography.Yield :
The reaction yields the desired product with mass spectral confirmation (MS (ES+): 257 (M+H)+).
Method C: Suzuki-Miyaura Coupling Using the Boronate Ester
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- Aryl halides or other coupling partners
- Tetrakis(triphenylphosphine)palladium(0) catalyst
- Potassium carbonate base
- Mixed solvents (1,2-dimethoxyethane, ethanol, water)
-
- Stirring at 90°C for 2 hours
Procedure :
The boronate ester (0.3 mmol) is mixed with the aryl halide (0.3 mmol), Pd(PPh3)4 (0.03 mmol), and 2 M K2CO3 (1.2 mmol) in 10 mL DME/EtOH (4:1). The reaction is heated at 90°C for 2 hours, then cooled, diluted with dichloromethane, washed with saturated sodium bicarbonate, dried, and purified by flash chromatography.Application :
This method is used for further functionalization of the boronate ester to form more complex molecules.
Summary Table of Key Preparation Parameters
| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| A | 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl triflate | PdCl2(dppf) + dppf | Potassium acetate | 1,4-Dioxane | 80 | 4-15 | High (quantitative) | Nitrogen atmosphere, degassed |
| B | Boronate ester intermediate | PdCl2(dppf) | Potassium carbonate | DMF | 80 | 16 | Moderate | Used for further cross-coupling |
| C | Boronate ester | Pd(PPh3)4 | Potassium carbonate | DME/Ethanol/Water | 90 | 2 | Moderate | Suzuki coupling for derivatization |
Q & A
Q. What are the recommended synthetic routes for preparing 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride?
The synthesis typically involves coupling a boronate ester precursor (e.g., pinacol boronate) with a substituted tetrahydropyridine intermediate. Key steps include:
- Suzuki-Miyaura coupling : For introducing the boronate group, using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to prevent hydrolysis of the boronate .
- Protection/deprotection strategies : Use of THP (tetrahydropyranyl) or Boc (tert-butoxycarbonyl) groups to stabilize reactive intermediates during synthesis .
- Hydrochloride salt formation : Final treatment with HCl in a solvent like dichloromethane or ether to precipitate the hydrochloride salt .
Q. How can the purity and structural integrity of this compound be verified?
Standard analytical techniques include:
Q. What safety precautions are critical when handling this compound?
- Thermal stability : Avoid exposure to heat/sparks due to potential decomposition of the boronate ester .
- Moisture sensitivity : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis .
- PPE : Gloves, lab coat, and eye protection are mandatory; work in a fume hood .
Advanced Questions
Q. How can reaction yields be optimized for the boronate coupling step?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while additives like K₂CO₃ neutralize HCl byproducts .
- Temperature control : Reactions at 80–100°C typically maximize yield without degrading the boronate .
- Troubleshooting : Monitor reaction progress via TLC or in-situ NMR; quench unreacted reagents with aqueous NaHCO₃ .
Q. How should researchers address discrepancies in impurity profiles during scale-up?
- Stress testing : Expose the compound to heat (40–60°C), light, or humidity to identify degradation pathways (e.g., boronate hydrolysis to boronic acid) .
- Advanced chromatography : Use UPLC with charged aerosol detection (CAD) or LC-MS/MS to resolve co-eluting impurities (e.g., des-methyl analogs or oxidized byproducts) .
- Reference standards : Compare against certified impurities (e.g., EP/BP standards in ) .
Q. What strategies ensure stability in long-term storage for pharmacological studies?
Q. How is this compound applied in drug discovery pipelines?
- Suzuki coupling substrate : The boronate group enables cross-coupling with aryl halides to generate diversely functionalized tetrahydropyridines for kinase inhibitor libraries .
- In vivo profiling : Assess pharmacokinetics (e.g., logP, plasma stability) using LC-MS/MS; monitor metabolites via high-resolution mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
